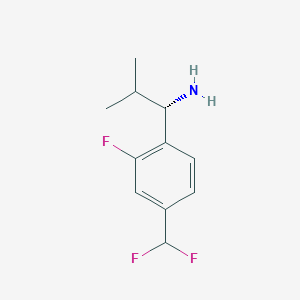
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The presence of fluorine atoms in organic compounds often imparts unique properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This method is favored due to its high efficiency, good selectivity, and broad substrate scope .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophilic, electrophilic, and free radical reagents . The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions can produce a variety of CF2H- and CH2F-containing compounds .
Aplicaciones Científicas De Investigación
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to increased biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl Compounds: These compounds contain a trifluoromethyl group (CF3) and are known for their high stability and biological activity.
Monofluoromethyl Compounds: These compounds contain a monofluoromethyl group (CH2F) and are also studied for their beneficial effects on target molecules.
Uniqueness
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which can impart distinct properties compared to other fluorinated compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H14F3N |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3/t10-/m0/s1 |
Clave InChI |
LUPXCEIEJUJKTL-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |
SMILES canónico |
CC(C)C(C1=C(C=C(C=C1)C(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


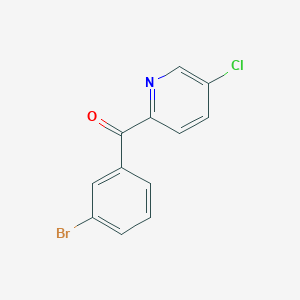
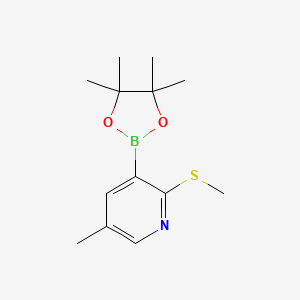
![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)
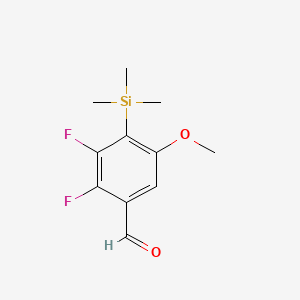

![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)
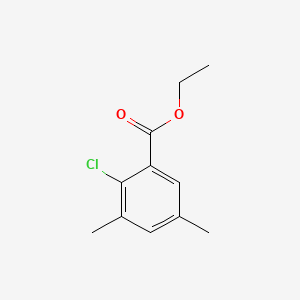
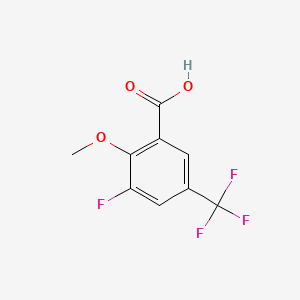
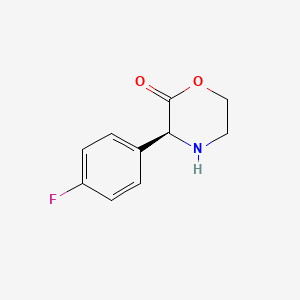
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
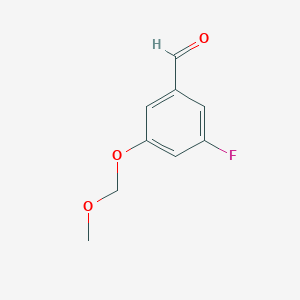
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
